1-(4-Methoxy-3-(trifluoromethyl)benzyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole 1-(4-Methoxy-3-(trifluoromethyl)benzyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole
Brand Name: Vulcanchem
CAS No.: 1604036-72-7
VCID: VC3178086
InChI: InChI=1S/C18H22BF3N2O3/c1-16(2)17(3,4)27-19(26-16)13-9-23-24(11-13)10-12-6-7-15(25-5)14(8-12)18(20,21)22/h6-9,11H,10H2,1-5H3
SMILES: B1(OC(C(O1)(C)C)(C)C)C2=CN(N=C2)CC3=CC(=C(C=C3)OC)C(F)(F)F
Molecular Formula: C18H22BF3N2O3
Molecular Weight: 382.2 g/mol

1-(4-Methoxy-3-(trifluoromethyl)benzyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole

CAS No.: 1604036-72-7

Cat. No.: VC3178086

Molecular Formula: C18H22BF3N2O3

Molecular Weight: 382.2 g/mol

* For research use only. Not for human or veterinary use.

1-(4-Methoxy-3-(trifluoromethyl)benzyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole - 1604036-72-7

Specification

CAS No. 1604036-72-7
Molecular Formula C18H22BF3N2O3
Molecular Weight 382.2 g/mol
IUPAC Name 1-[[4-methoxy-3-(trifluoromethyl)phenyl]methyl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole
Standard InChI InChI=1S/C18H22BF3N2O3/c1-16(2)17(3,4)27-19(26-16)13-9-23-24(11-13)10-12-6-7-15(25-5)14(8-12)18(20,21)22/h6-9,11H,10H2,1-5H3
Standard InChI Key SJCRENXJXKGBPC-UHFFFAOYSA-N
SMILES B1(OC(C(O1)(C)C)(C)C)C2=CN(N=C2)CC3=CC(=C(C=C3)OC)C(F)(F)F
Canonical SMILES B1(OC(C(O1)(C)C)(C)C)C2=CN(N=C2)CC3=CC(=C(C=C3)OC)C(F)(F)F

Introduction

Structural Characterization

Chemical Structure and Molecular Components

1-(4-Methoxy-3-(trifluoromethyl)benzyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole is comprised of several distinct structural components:

  • A pyrazole core (five-membered heterocyclic ring containing two adjacent nitrogen atoms)

  • A pinacol boronic ester group (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl) at the 4-position of the pyrazole

  • A substituted benzyl group at the N1 position of the pyrazole

  • A methoxy substituent at the 4-position of the benzyl group

  • A trifluoromethyl group at the 3-position of the benzyl group

This structural arrangement bears similarities to compounds like 1-(4-Methoxy-benzyl)-3,5-dimethyl-4-(4,4,5,5-tetramethyl- dioxaborolan-2-yl)-1H-pyrazole, which contains a 4-methoxybenzyl group attached to a pyrazole ring with a pinacol boronic ester at the 4-position .

Structural Analysis and Comparison

When compared to related compounds reported in the literature, several structural features are noteworthy:

  • The position of the boronic ester group at C4 of the pyrazole ring is similar to 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole , but differs from compounds where this group is positioned at C3, such as 1-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole .

  • The presence of a substituted benzyl group at N1 represents a more complex substitution pattern than simpler alkyl substituents found in compounds like 1-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole .

  • The combination of methoxy and trifluoromethyl groups on the benzyl moiety creates a unique electronic environment that distinguishes this compound from others in its class.

Physical and Chemical Properties

Predicted Physical Properties

Based on structural similarities with related compounds, the following physical properties can be reasonably predicted:

PropertyPredicted ValueBasis for Prediction
Physical StateSolid at room temperatureCommon state for pyrazole-boronic esters
Molecular WeightApproximately 410-420 g/molCalculated from molecular formula
SolubilitySoluble in organic solvents (DCM, THF, etc.); limited water solubilityTypical for compounds with lipophilic groups
StabilityRelatively stable under ambient conditionsConsistent with similar boronic esters

Chemical Reactivity Profile

The reactivity of 1-(4-Methoxy-3-(trifluoromethyl)benzyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole is largely determined by its functional groups:

  • The boronic ester functionality makes it an excellent substrate for Suzuki-Miyaura cross-coupling reactions, allowing for C-C bond formation at the pyrazole C4 position.

  • The pyrazole N-H in unsubstituted pyrazole boronic esters like 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole is a potential site for nucleophilic reactions , but in the target compound, this position is already occupied by the substituted benzyl group.

  • The trifluoromethyl group typically imparts enhanced metabolic stability and altered electronic properties compared to non-fluorinated analogues.

  • The methoxy group provides a site for potential O-demethylation reactions, which could be relevant in metabolic transformations.

Synthetic Approaches

Recommended Reaction Conditions

Based on synthetic approaches to similar compounds, the following reaction conditions might be considered:

Reaction StepReagentsConditionsReference Compound
N-Benzylation(4-Methoxy-3-trifluoromethyl)benzyl halide, Base (K₂CO₃/Cs₂CO₃)DMF, 60-80°C, 12-24hSimilar to synthesis of compound
C4-BorylationBis(pinacolato)diboron, [Ir(COD)OMe]₂, dtbpyTHF, 60-80°C, 12-24hBased on standard borylation protocols

Applications and Research Significance

Structure-Activity Relationships

The specific functional groups in 1-(4-Methoxy-3-(trifluoromethyl)benzyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole may confer unique properties relevant to drug discovery:

  • Trifluoromethyl Group: Known to enhance lipophilicity, metabolic stability, and binding selectivity in drug candidates.

  • Methoxy Group: Often contributes to hydrogen bonding interactions with biological targets.

  • Boronic Ester: While typically used as a synthetic handle, boronic acids and esters have themselves been explored as enzyme inhibitors.

Comparison with Structurally Related Compounds

The following table compares the target compound with structurally related pyrazole-boronic esters found in the literature:

CompoundPyrazole Substitution PatternBoronic Ester PositionN-SubstituentKey Differences
Target Compound1,4-disubstitutedC44-Methoxy-3-(trifluoromethyl)benzylContains CF₃ group
1-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole 1,3-disubstitutedC3MethylSimpler N-substituent, different borylation position
1-(2-Methoxyethyl)-4-(4,4,5,5-tetraMethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole 1,4-disubstitutedC42-MethoxyethylAliphatic vs. aromatic N-substituent
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole 1,4-disubstitutedC4H (unsubstituted)Lacks N-substitution
1-(4-Methoxy-benzyl)-3,5-dimethyl-4-(4,4,5,5-tetramethyl- dioxaborolan-2-yl)-1H-pyrazole 1,3,4,5-tetrasubstitutedC44-MethoxybenzylAdditional methyl groups at C3/C5, lacks CF₃ group

Current Research Challenges and Future Directions

Research involving pyrazole-boronic esters continues to evolve, with several trends that may impact the study and application of compounds like 1-(4-Methoxy-3-(trifluoromethyl)benzyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole:

  • Development of Novel Synthetic Methods: Exploring more efficient, selective, and sustainable approaches to synthesize functionalized pyrazole-boronic esters.

  • Expansion of Cross-coupling Applications: Investigating new catalytic systems that enable more challenging transformations of the boronic ester functionality.

  • Medicinal Chemistry Applications: Further exploration of the potential of functionalized pyrazoles in drug discovery, particularly those containing fluorinated substituents.

  • Structure-Property Relationships: Systematic studies correlating the structural features of pyrazole-boronic esters with their physical, chemical, and biological properties.

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